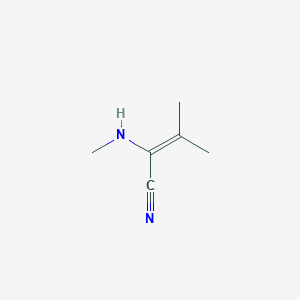
3-Methyl-2-(methylamino)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylamino)but-2-enenitrile is an organic compound with the molecular formula C6H10N2 It is a nitrile derivative with a unique structure that includes a methylamino group and a nitrile group attached to a but-2-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylamino)but-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylamino)but-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(methylamino)but-2-enenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the methylamino group may engage in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butenenitrile: Lacks the methylamino group, making it less reactive in certain contexts.
2-Methyl-2-butenenitrile: Has a different substitution pattern, affecting its reactivity and applications.
3-Methyl-2-(ethylamino)but-2-enenitrile: Contains an ethylamino group instead of a methylamino group, leading to different chemical properties.
Uniqueness
3-Methyl-2-(methylamino)but-2-enenitrile is unique due to the presence of both a nitrile and a methylamino group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
66875-75-0 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
3-methyl-2-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-5(2)6(4-7)8-3/h8H,1-3H3 |
Clé InChI |
CLHYXXWAEJXAHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#N)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
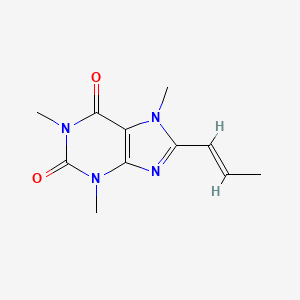
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)

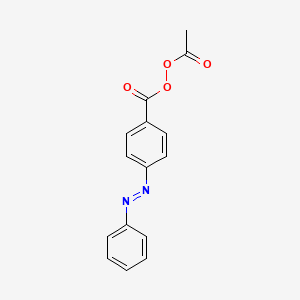
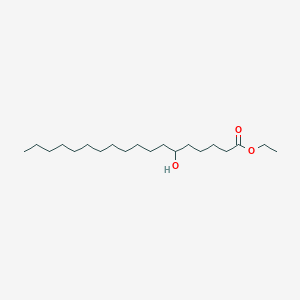

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
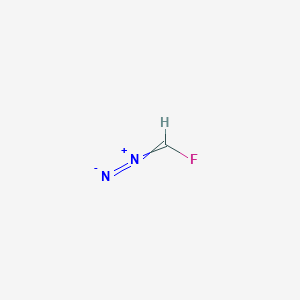

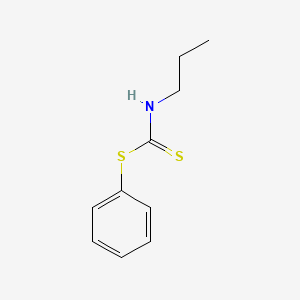
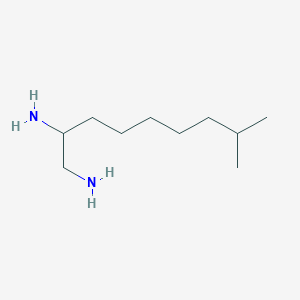
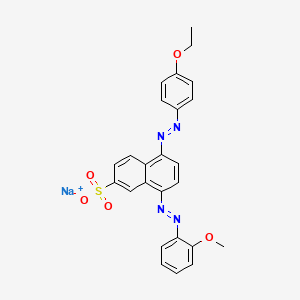
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
